molecular formula C26H23NO3 B2970860 3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-30-5

3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2970860
CAS No.: 866809-30-5
M. Wt: 397.474
InChI Key: DTQYWVJGRDXYJP-UHFFFAOYSA-N
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Description

3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core, substituted with methoxybenzoyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 4-hydroxy-3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one.

    Reduction: 3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to a reduction in cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-methylbenzaldehyde
  • 4-hydroxy-3-methoxybenzaldehyde
  • 3-chloro-4-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has a unique quinoline core structure that imparts distinct chemical and biological properties. Its specific substitutions make it a valuable compound for targeted research applications.

Properties

IUPAC Name

3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-17-4-7-19(8-5-17)15-27-16-23(25(28)20-9-11-21(30-3)12-10-20)26(29)22-14-18(2)6-13-24(22)27/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQYWVJGRDXYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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